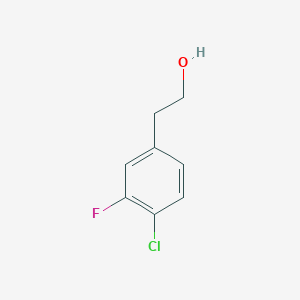

4-Chloro-3-fluorophenethyl alcohol

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-(4-chloro-3-fluorophenyl)ethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8ClFO/c9-7-2-1-6(3-4-11)5-8(7)10/h1-2,5,11H,3-4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RHMNOCNLOOZTDK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1CCO)F)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8ClFO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40373947 | |

| Record name | 4-Chloro-3-fluorophenethyl alcohol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40373947 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

174.60 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

206362-79-0 | |

| Record name | 4-Chloro-3-fluorophenethyl alcohol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40373947 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

synthesis of 4-Chloro-3-fluorophenethyl alcohol

An In-depth Technical Guide to the Synthesis of 4-Chloro-3-fluorophenethyl Alcohol

Authored by a Senior Application Scientist

Abstract

This compound is a key structural motif and a valuable building block in the synthesis of complex molecules targeted for pharmaceutical and agrochemical applications. Its specific halogenation pattern offers unique properties for modulating biological activity and pharmacokinetic profiles. This guide provides a comprehensive, in-depth analysis of the most reliable and efficient synthetic routes to this compound, grounded in established chemical principles. We will dissect the causality behind experimental choices, provide detailed, field-tested protocols, and explore alternative strategies to empower researchers in drug discovery and development.

Strategic Overview: Retrosynthetic Analysis

A sound synthetic strategy begins with a logical disconnection of the target molecule. The primary C-C bond disconnection for this compound reveals two main strategic approaches: a functional group interconversion (FGI) from a carboxylic acid or its derivative, or a C-C bond formation. The most direct and industrially scalable approach is the reduction of the corresponding phenylacetic acid, which is often commercially available or readily synthesized.

Caption: Retrosynthetic analysis of this compound.

Primary Synthetic Pathway: Reduction of Phenylacetic Acid

The reduction of 4-chloro-3-fluorophenylacetic acid to its corresponding primary alcohol is the most robust and widely employed method. The choice of reducing agent is critical and depends on factors such as lab scale, available equipment, and the presence of other sensitive functional groups in more complex substrates. We will focus on two premier reagents for this transformation: Lithium Aluminum Hydride (LAH) and Borane complexes.

Reagent Selection: A Comparative Analysis

Lithium Aluminum Hydride (LAH) is a powerful, non-selective nucleophilic reducing agent capable of reducing a wide array of functional groups, including carboxylic acids and esters.[1][2] Its high reactivity necessitates strict anhydrous, aprotic solvents (e.g., diethyl ether, THF) and careful quenching procedures to manage its violent reaction with water.[2]

Borane (BH₃) , typically used as a complex with tetrahydrofuran (BH₃•THF) or dimethyl sulfide (BH₃•SMe₂), is an electrophilic reducing agent. It exhibits remarkable selectivity for carboxylic acids, often leaving other functional groups like esters and amides untouched, which can be a significant advantage in multi-step synthesis.[3][4] BH₃•SMe₂ is more stable and concentrated than its THF counterpart, though its pungent odor requires handling in a well-ventilated fume hood.[4]

Data Presentation: Reagent Comparison

| Parameter | Lithium Aluminum Hydride (LAH) | Borane (BH₃•THF or BH₃•SMe₂) |

| Reagent Type | Nucleophilic Hydride Donor | Electrophilic Hydride Donor |

| Selectivity | Low (Reduces most polar π-bonds)[5] | High (Preferentially reduces carboxylic acids)[4] |

| Stoichiometry | ~1.0 - 1.5 equivalents | ~1.0 - 2.0 equivalents |

| Solvent | Anhydrous Ether, THF[2] | THF, Dioxane |

| Temperature | 0 °C to reflux | 0 °C to reflux |

| Work-up | Careful quenching (e.g., Fieser method)[6] | Acidic or basic hydrolysis |

| Key Advantage | High reactivity, broad utility | Excellent selectivity for carboxylic acids |

| Key Disadvantage | Violent reaction with protic solvents | BH₃•SMe₂ has a strong odor |

Experimental Workflow Diagram

Caption: General experimental workflow for the reduction of phenylacetic acid.

Detailed Experimental Protocols

Protocol 1: Synthesis via Lithium Aluminum Hydride (LAH) Reduction

Safety: LAH reacts violently with water and is flammable. All glassware must be oven-dried, and the reaction must be conducted under an inert atmosphere.

-

Setup: To a flame-dried 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, add 4-chloro-3-fluorophenylacetic acid (5.0 g, 26.5 mmol).

-

Dissolution: Add anhydrous tetrahydrofuran (THF, 100 mL) and stir until the acid is fully dissolved.

-

Cooling: Cool the solution to 0 °C using an ice-water bath.

-

Reagent Addition: Carefully and portion-wise, add Lithium Aluminum Hydride (1.1 g, 29.2 mmol, 1.1 eq) to the stirred solution. Note: Gas evolution (H₂) will occur.

-

Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir for 4-6 hours or until TLC analysis indicates complete consumption of the starting material.

-

Quenching (Fieser Method)[6]: Cool the reaction mixture back to 0 °C. Cautiously and sequentially add the following dropwise:

-

1.1 mL of water

-

1.1 mL of 15% aqueous NaOH

-

3.3 mL of water

-

-

Filtration: Stir the resulting granular precipitate for 30 minutes, then filter the mixture through a pad of Celite®, washing the filter cake with additional THF or ethyl acetate.

-

Purification: Concentrate the filtrate under reduced pressure. The resulting crude oil can be purified by silica gel column chromatography (eluting with a hexane/ethyl acetate gradient) to yield this compound as a clear oil.

Protocol 2: Synthesis via Borane-Tetrahydrofuran (BH₃•THF) Reduction

-

Setup: To a flame-dried 250 mL round-bottom flask equipped with a magnetic stirrer and nitrogen inlet, add 4-chloro-3-fluorophenylacetic acid (5.0 g, 26.5 mmol).

-

Dissolution: Add anhydrous THF (50 mL) and stir to dissolve.

-

Cooling: Cool the solution to 0 °C in an ice-water bath.

-

Reagent Addition: Add 1 M BH₃•THF complex in THF (53 mL, 53 mmol, 2.0 eq) dropwise via a syringe or an addition funnel over 30 minutes.

-

Reaction: After addition, remove the ice bath, and stir the reaction mixture at room temperature for 8-12 hours. Monitor the reaction progress by TLC.

-

Quenching: Cool the mixture to 0 °C and slowly add 1 M HCl (20 mL) to quench the excess borane and hydrolyze the borate ester intermediate. Note: Vigorous hydrogen evolution will occur initially.

-

Extraction: Add water (50 mL) and extract the product with ethyl acetate (3 x 50 mL).

-

Washing & Drying: Combine the organic layers and wash with saturated sodium bicarbonate solution, followed by brine. Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄).

-

Purification: Filter and concentrate the solvent under reduced pressure. Purify the crude product by silica gel chromatography to afford the pure this compound.

Alternative Synthetic Strategies

While reduction of the phenylacetic acid is preferred, alternative routes can be valuable if starting materials are different or if specific regioselectivity is required in a more complex molecule.

Grignard-based Synthesis

This route builds the C₂-side chain via a carbon-carbon bond formation. It involves the reaction of a 4-chloro-3-fluorobenzyl Grignard reagent with formaldehyde, an electrophilic C1 source.[7][8]

Caption: Grignard reaction pathway.

Wittig Reaction and Hydroboration

This two-step sequence first establishes the C=C double bond of a styrene intermediate, followed by an anti-Markovnikov hydration to furnish the primary alcohol.

-

Wittig Reaction: 4-Chloro-3-fluorobenzaldehyde is reacted with a methylide phosphorus ylide (e.g., from methyltriphenylphosphonium bromide and a strong base) to form 4-chloro-3-fluoro-styrene.[9][10]

-

Hydroboration-Oxidation: The resulting styrene is then treated with a borane source (e.g., BH₃•THF) followed by oxidative work-up (H₂O₂, NaOH) to yield the target primary alcohol.

Conclusion

The is most efficiently achieved through the reduction of 4-chloro-3-fluorophenylacetic acid. Both Lithium Aluminum Hydride and Borane complexes are excellent reagents for this transformation, with the choice being dictated by the desired selectivity and safety considerations. This guide provides the necessary theoretical grounding and practical protocols to enable researchers to confidently synthesize this important chemical intermediate for their discovery programs.

References

- 1. byjus.com [byjus.com]

- 2. adichemistry.com [adichemistry.com]

- 3. m.youtube.com [m.youtube.com]

- 4. Acid to Alcohol - Common Conditions [commonorganicchemistry.com]

- 5. LAH, Lithium aluminum hydride, Lithium tetrahydridoaluminate [organic-chemistry.org]

- 6. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

- 7. glaserr.missouri.edu [glaserr.missouri.edu]

- 8. chemie-brunschwig.ch [chemie-brunschwig.ch]

- 9. masterorganicchemistry.com [masterorganicchemistry.com]

- 10. Synthesis of olefins via a Wittig reaction mediated by triphenylarsine - PMC [pmc.ncbi.nlm.nih.gov]

4-Chloro-3-fluorophenethyl alcohol chemical properties

An In-Depth Technical Guide to 4-Chloro-3-fluorophenethyl Alcohol: Properties, Synthesis, and Research Applications

Introduction and Core Identifiers

This compound, systematically named 2-(4-Chloro-3-fluorophenyl)ethanol, is a halogenated aromatic alcohol. As a bifunctional molecule, it possesses both a reactive hydroxyl group and a synthetically versatile di-halogenated phenyl ring. This structure makes it a valuable intermediate or building block, particularly in the fields of medicinal chemistry and materials science.

The presence of both chlorine and fluorine atoms on the aromatic ring is of significant interest to drug development professionals. These halogens can profoundly influence a molecule's pharmacokinetic and pharmacodynamic properties, including lipophilicity, metabolic stability, membrane permeability, and binding affinity to biological targets. This guide provides a comprehensive overview of its known and predicted chemical properties, a proposed synthetic route, and its potential applications for researchers and scientists.

| Identifier | Value | Source |

| IUPAC Name | 2-(4-Chloro-3-fluorophenyl)ethanol | [1] |

| CAS Number | 206362-79-0 | [1] |

| Molecular Formula | C₈H₈ClFO | [2] |

| Molecular Weight | 174.60 g/mol | [3] |

| Canonical SMILES | C1=CC(=C(C=C1CCO)F)Cl | |

| InChI Key | ZLWGTYVDMGWYEM-UHFFFAOYSA-N | [2] |

Physicochemical and Spectroscopic Profile

While extensive experimental data for this specific molecule is not widely published, its properties can be reliably predicted based on its structure and comparison with analogous compounds.

Physicochemical Properties

The introduction of halogens significantly alters the physical properties compared to unsubstituted phenethyl alcohol.

| Property | Value / Observation | Rationale / Reference |

| Physical Form | Solid | |

| Boiling Point | ~234 °C (Predicted) | Based on the boiling point of the closely related 4-chlorobenzyl alcohol. |

| pKa | ~14.5 (Predicted) | The electron-withdrawing effects of Cl and F slightly increase the acidity of the alcohol proton compared to unsubstituted phenethyl alcohol. |

| XlogP (Predicted) | 2.2 | [2] |

| Chemical Stability | Stable under standard ambient conditions. | Inferred from stability data of similar compounds. Avoid strong oxidizing agents. |

Spectroscopic Characterization: A Predictive Analysis

For researchers synthesizing or handling this compound, understanding its expected spectroscopic signature is critical for identity confirmation.

-

¹H NMR Spectroscopy (500 MHz, CDCl₃): The proton spectrum is expected to show distinct signals for the ethyl chain and the aromatic ring.

-

Ethyl Protons: The -CH₂- group adjacent to the oxygen will appear as a triplet around δ 3.8-3.9 ppm. The -CH₂- group adjacent to the phenyl ring will be a triplet around δ 2.8-2.9 ppm.

-

Aromatic Protons: The three aromatic protons will exhibit complex splitting patterns due to ³J (H-H) and ⁴J (H-F) couplings. We can predict a doublet of doublets (dd) and two multiplets between δ 7.0 and 7.4 ppm.

-

Hydroxyl Proton: A broad singlet, typically around δ 1.5-2.5 ppm, whose position is concentration and temperature-dependent.

-

-

¹³C NMR Spectroscopy (125 MHz, CDCl₃): The carbon spectrum will be characterized by eight distinct signals. The C-F and C-Cl bonds will have the most significant impact on the chemical shifts of the aromatic carbons.

-

Aliphatic Carbons: C-OH at ~62 ppm and C-Ar at ~38 ppm.

-

Aromatic Carbons: Six signals are expected between ~115 and 140 ppm. The carbon directly bonded to fluorine will show a large one-bond coupling constant (¹J C-F ≈ 245 Hz), appearing as a doublet. The carbon bonded to chlorine will be observed around 134 ppm.

-

-

Mass Spectrometry (EI-MS): The mass spectrum will provide unequivocal evidence of the compound's identity.

-

Molecular Ion (M⁺): A prominent molecular ion peak is expected at m/z = 174.

-

Isotopic Pattern: Due to the natural abundance of chlorine isotopes (³⁵Cl and ³⁷Cl), a characteristic M+2 peak will be observed at m/z = 176 with an intensity approximately one-third that of the molecular ion peak.

-

Fragmentation: A significant fragment at m/z = 143, corresponding to the loss of the CH₂OH group (tropylium-like ion), is anticipated.

-

-

Infrared (IR) Spectroscopy:

-

O-H Stretch: A strong, broad absorption band around 3300-3400 cm⁻¹.

-

C-H Stretch (Aromatic): Peaks just above 3000 cm⁻¹.

-

C-H Stretch (Aliphatic): Peaks just below 3000 cm⁻¹.

-

C=C Stretch (Aromatic): Overtones and combination bands in the 1600-2000 cm⁻¹ region and primary bands around 1475-1580 cm⁻¹.

-

C-O Stretch: A strong band in the 1050-1150 cm⁻¹ region.

-

C-F and C-Cl Stretches: Strong absorptions in the fingerprint region, typically 1000-1250 cm⁻¹ for C-F and 700-850 cm⁻¹ for C-Cl.

-

Synthesis and Purification

Rationale for Synthetic Strategy

Proposed Synthetic Workflow

Caption: Proposed synthesis of this compound.

Detailed Experimental Protocol

This is a representative protocol based on standard laboratory procedures for ketone reduction.

-

Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar, add 4-chloro-3-fluoroacetophenone (1.0 eq). Dissolve the ketone in anhydrous methanol (approx. 0.2 M concentration).

-

Reduction: Cool the solution to 0 °C using an ice-water bath. Add sodium borohydride (NaBH₄, 1.5 eq) portion-wise over 15-20 minutes, ensuring the internal temperature does not exceed 10 °C.

-

Reaction Monitoring: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 2-3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is fully consumed.

-

Quenching and Workup: Carefully quench the reaction by slowly adding saturated aqueous ammonium chloride (NH₄Cl) solution at 0 °C. Remove the methanol under reduced pressure using a rotary evaporator.

-

Extraction: Transfer the aqueous residue to a separatory funnel and extract with ethyl acetate (3 x volume of aqueous layer).

-

Washing and Drying: Combine the organic layers and wash sequentially with water and brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo to yield the crude product.

-

Purification: Purify the crude residue by flash column chromatography on silica gel, using a hexane/ethyl acetate gradient system to afford the pure this compound.

Chemical Reactivity and Stability

Reactivity of the Hydroxyl Group

The primary alcohol moiety is the main center of reactivity.

-

Oxidation: It can be oxidized to the corresponding aldehyde using mild reagents like Pyridinium Chlorochromate (PCC) or to the carboxylic acid using stronger oxidants like potassium permanganate (KMnO₄).

-

Esterification: It readily undergoes Fischer esterification with carboxylic acids under acidic catalysis.

-

Conversion to Halide: The alcohol can be converted to the corresponding phenethyl chloride using reagents like thionyl chloride (SOCl₂) or an Appel reaction, providing a route to further nucleophilic substitution products.

Reactivity of the Aromatic Ring

The aromatic ring is electronically deactivated due to the inductive effects of the chlorine and fluorine atoms. This makes it less susceptible to electrophilic aromatic substitution compared to benzene. Any substitution would be directed by the combined, and sometimes competing, influences of the ortho-para directing chloro and fluoro groups and the meta-directing ethyl alcohol side chain.

Stability and Storage

The compound is chemically stable under standard laboratory conditions. For long-term storage, it should be kept in a tightly closed container in a cool, dry, and well-ventilated area.[1] It is incompatible with strong oxidizing agents and strong bases.

Applications in Research and Drug Development

Role as a Synthetic Intermediate

The true value of this compound lies in its utility as a synthetic intermediate. The hydroxyl group serves as a versatile handle for attaching the 4-chloro-3-fluorophenyl moiety to other scaffolds or for building out the side chain. This is particularly relevant in the synthesis of compound libraries for high-throughput screening in drug discovery programs.

The Influence of Halogenation in Medicinal Chemistry

The incorporation of chlorine and fluorine is a well-established strategy in drug design.[4]

-

Metabolic Stability: The C-F bond is exceptionally strong, and the C-Cl bond is also robust. Placing these halogens at strategic positions on a drug candidate can block sites of metabolic oxidation (e.g., by Cytochrome P450 enzymes), thereby increasing the compound's half-life.

-

Lipophilicity and Permeability: Halogens increase a molecule's lipophilicity, which can enhance its ability to cross cell membranes and the blood-brain barrier. The specific substitution pattern allows for fine-tuning of the overall LogP value.

-

Binding Interactions: Chlorine and fluorine can participate in favorable halogen bonding interactions with protein targets, potentially increasing binding affinity and selectivity.

Logical Pathway for Derivatization

Caption: Derivatization strategies for drug discovery applications.

Safety and Handling

It is imperative that researchers handle this compound with appropriate caution, adhering to established safety protocols.

-

Hazard Classification: this compound is classified as acutely toxic if swallowed (Acute Tox. 3 Oral). The corresponding signal word is "Danger" with the GHS06 pictogram (skull and crossbones).

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile), safety goggles or a face shield, and a laboratory coat.[1]

-

Engineering Controls: All handling should be conducted inside a certified chemical fume hood to avoid inhalation of dust or vapors.

-

First Aid:

-

If Swallowed: Immediately call a poison center or doctor. Rinse mouth. Do NOT induce vomiting.

-

Skin Contact: Take off immediately all contaminated clothing. Rinse skin with plenty of water.

-

Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.

-

-

Disposal: Waste material must be disposed of in accordance with national and local regulations.[1] It should be treated as hazardous chemical waste and handled by a licensed disposal company. Do not discharge to sewer systems.[1]

References

- 1. echemi.com [echemi.com]

- 2. PubChemLite - 3-chloro-4-fluorophenethyl alcohol (C8H8ClFO) [pubchemlite.lcsb.uni.lu]

- 3. This compound | #NV00590 | Rieke Metals Products & Services [riekemetals.com]

- 4. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]

physicochemical properties of 4-Chloro-3-fluorophenethyl alcohol

An In-Depth Technical Guide to the Physicochemical Properties of 4-Chloro-3-fluorophenethyl Alcohol

Executive Summary

This compound is a halogenated aromatic compound with potential significance in the fields of medicinal chemistry and materials science. The strategic placement of chloro and fluoro substituents on the phenyl ring is a common tactic in drug design to modulate key properties such as metabolic stability, lipophilicity, and receptor binding affinity.[1] This guide serves as a comprehensive technical resource for researchers, scientists, and drug development professionals, providing a detailed framework for the characterization of its core physicochemical properties. Due to the limited publicly available experimental data for this specific molecule, this document emphasizes the robust, validated methodologies required for its empirical determination, supplemented with data from close structural analogs to provide scientific context. The protocols described herein are designed as self-validating systems, explaining the causality behind experimental choices to ensure technical accuracy and reproducibility.

Chemical Identity and Structural Framework

A precise understanding of a compound's structure is the foundation for all subsequent physicochemical analysis.

1.1. Molecular Structure

The molecular structure of this compound consists of a phenethyl alcohol core substituted with a chlorine atom at the C4 position and a fluorine atom at the C3 position of the benzene ring.

Caption: Chemical structure of this compound.

1.2. Significance in Medicinal Chemistry

Halogenation is a cornerstone of modern drug design. The inclusion of chlorine and fluorine atoms can profoundly influence a molecule's properties:

-

Lipophilicity: Halogens increase a molecule's lipophilicity, which can enhance its ability to cross cell membranes and the blood-brain barrier.

-

Metabolic Stability: The C-F bond is exceptionally strong, and its introduction can block sites of metabolic oxidation, thereby increasing the drug's half-life.

-

Binding Interactions: Halogens can participate in halogen bonding, a non-covalent interaction that can improve binding affinity and selectivity for a biological target.

The specific 3,4-substitution pattern on the phenyl ring is a common motif in pharmacologically active compounds. Therefore, a thorough characterization of this molecule is essential for any drug discovery program that may utilize it as a building block or lead compound.

Core Physicochemical Properties

The following table summarizes key physicochemical properties. Where experimental data for the target compound is unavailable, values for structurally similar analogs are provided for comparative purposes.

| Property | Value for this compound | Data from Structural Analogs | Significance in Drug Development |

| Molecular Formula | C₈H₈ClFO | C₈H₉ClO (4-Chlorophenethyl alcohol)[2] C₈H₉FO (4-Fluorophenethyl alcohol) | Fundamental for mass spectrometry and elemental analysis. |

| Molecular Weight | 174.60 g/mol | 156.61 g/mol (4-Chlorophenethyl alcohol)[2] 140.15 g/mol (4-Fluorophenethyl alcohol) | Impacts diffusion rates, and formulation calculations. |

| Physical State | Solid (predicted) | Solid (3-Chloro-4-fluorophenethyl alcohol)[3] | Affects handling, storage, and formulation (e.g., solid vs. liquid dosage forms). |

| Melting Point (MP) | Data not available | 54-56 °C (4-Chloro-3-fluorophenol) | A key indicator of purity and lattice energy. A sharp melting point range suggests high purity.[4] |

| Boiling Point (BP) | Data not available | 110 °C @ 0.5 mmHg (4-Chlorophenethyl alcohol)[5] | Important for purification by distillation and assessing volatility. |

| Density | Data not available | 1.157 g/mL at 25 °C (4-Chlorophenethyl alcohol)[5] 1.121 g/mL at 25 °C (4-Fluorophenethyl alcohol) | Relevant for formulation and manufacturing processes. |

| Partition Coefficient (LogP) | Data not available (predicted to be moderately lipophilic) | LogP values are critical for predicting a drug's absorption, distribution, metabolism, and excretion (ADME) profile.[6][7] | A positive LogP indicates higher solubility in lipids (hydrophobicity).[6] |

| Acidity (pKa) | Data not available (predicted to be weakly acidic) | The pKa of the hydroxyl group influences ionization state at physiological pH, affecting solubility and receptor interaction. | The electron-withdrawing effects of Cl and F are expected to make the alcohol slightly more acidic than unsubstituted phenethyl alcohol. |

Spectroscopic and Structural Characterization

Spectroscopic analysis is indispensable for confirming the identity and purity of a synthesized compound.

-

Infrared (IR) Spectroscopy: The IR spectrum is expected to show characteristic absorption bands. A broad peak around 3200-3600 cm⁻¹ would correspond to the O-H stretching vibration of the alcohol.[8] Sharp peaks in the 1400-1600 cm⁻¹ region would indicate C=C stretching of the aromatic ring. C-O, C-Cl, and C-F stretching vibrations would also be present in the fingerprint region (below 1500 cm⁻¹).

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The spectrum would show characteristic signals for the ethyl side chain (two triplets) and the aromatic protons. The substitution pattern on the aromatic ring would lead to complex splitting patterns (doublets and multiplets) for the three remaining aromatic protons. The hydroxyl proton would appear as a broad singlet.

-

¹³C NMR: The spectrum would display eight distinct signals corresponding to the eight carbon atoms in the molecule, providing a clear carbon fingerprint.[9]

-

-

Mass Spectrometry (MS): The mass spectrum would show a molecular ion peak (M⁺) at m/z 174. A characteristic isotopic peak (M+2) at m/z 176 with approximately one-third the intensity of the M⁺ peak would confirm the presence of a single chlorine atom.

Experimental Protocols: A Practical Guide

This section provides detailed, step-by-step methodologies for determining key physicochemical properties. The rationale behind critical steps is explained to ensure robust and reliable data generation.

4.1. Protocol for Melting Point Determination

Objective: To determine the temperature range over which the solid compound transitions to a liquid, a key indicator of purity.[10]

Caption: Workflow for determining the melting point of a solid organic compound.

-

Materials & Equipment:

-

This compound (finely powdered)

-

Melting point capillary tubes (one end sealed)

-

Melting point apparatus (e.g., Mel-Temp or Thiele tube)[11]

-

Calibrated thermometer

-

-

Procedure:

-

Sample Preparation: Place a small amount of the dry compound on a watch glass. Gently tap the open end of a capillary tube into the powder to collect a small amount.[11] Invert the tube and tap the sealed end on a hard surface to pack the sample tightly into the bottom, aiming for a sample height of 2-3 mm.[4]

-

Apparatus Setup: Place the packed capillary tube into the sample holder of the melting point apparatus alongside a calibrated thermometer.[4]

-

Initial Determination: Heat the apparatus rapidly to get an approximate melting point. This allows for a more precise measurement in subsequent trials.

-

Accurate Determination: Allow the apparatus to cool. Using a fresh sample, heat rapidly to about 15-20°C below the approximate melting point found in the previous step.

-

Data Recording: Decrease the heating rate to a slow and steady 1-2°C per minute.[4] Carefully observe the sample. Record the temperature at which the first drop of liquid appears (T1) and the temperature at which the last crystal melts (T2). The melting point is reported as the range T1-T2.

-

Validation: Repeat the determination at least twice with fresh samples. Consistent results are indicative of an accurate measurement.

-

-

Scientist's Note: A slow heating rate near the melting point is critical for accuracy.[4] It ensures that the temperature of the heating block and the sample are in thermal equilibrium, preventing an overestimation of the melting point. A broad melting range (greater than 2°C) often indicates the presence of impurities.

4.2. Protocol for Partition Coefficient (LogP) Determination (Shake-Flask Method)

Objective: To measure the compound's differential solubility in a non-polar solvent (n-octanol) and a polar solvent (water), which is a crucial predictor of its pharmacokinetic behavior.[7][12]

Caption: Workflow for determining the LogP value using the shake-flask method.

-

Materials & Equipment:

-

This compound

-

n-Octanol (reagent grade)

-

Purified water (e.g., HPLC grade)

-

Separatory funnels or vials

-

Mechanical shaker

-

Centrifuge (optional)

-

Analytical instrument for concentration measurement (e.g., HPLC-UV)

-

-

Procedure:

-

Phase Saturation: Before the experiment, saturate the n-octanol with water and the water with n-octanol by mixing them vigorously and allowing the layers to separate. This prevents volume changes during the partitioning experiment.

-

Sample Preparation: Prepare a stock solution of the compound in the pre-saturated n-octanol at a known concentration.

-

Equilibration: In a separatory funnel, combine a precise volume of the pre-saturated n-octanol containing the compound with a precise volume of the pre-saturated water. The volume ratio can be adjusted depending on the expected LogP.

-

Partitioning: Shake the funnel vigorously for an adequate time (e.g., 30 minutes) to ensure equilibrium is reached.[13] After shaking, allow the two phases to separate completely. If an emulsion forms, gentle centrifugation can be used to break it.

-

Concentration Analysis: Carefully withdraw a sample from each phase. Determine the concentration of the compound in both the n-octanol and water phases using a suitable analytical method like HPLC-UV.[13]

-

Calculation: The partition coefficient (P) is the ratio of the concentration in the organic phase to the concentration in the aqueous phase.[6] The LogP is the base-10 logarithm of this value.

-

-

Scientist's Note: The shake-flask method is considered the "gold standard" for LogP determination but can be time-consuming.[6] It is crucial to ensure that the measured concentrations are within the linear range of the analytical detector. For compounds with very high or very low LogP values, adjusting the volume ratio of the two phases can improve the accuracy of the measurement.

4.3. Protocol for Infrared (IR) Spectrum Acquisition (Neat Liquid/Thin Film)

Objective: To obtain a vibrational spectrum of the compound to identify its functional groups and confirm its structure.

-

Materials & Equipment:

-

This compound (if liquid at room temp, or melted)

-

FTIR Spectrometer

-

Salt plates (e.g., NaCl or KBr), clean and dry[14]

-

Pasteur pipette

-

Acetone or other suitable solvent for cleaning

-

-

Procedure:

-

Background Scan: Ensure the sample compartment of the FTIR spectrometer is empty. Run a background scan to acquire a spectrum of the ambient air, which will be automatically subtracted from the sample spectrum.[15]

-

Sample Application: Place one to two drops of the liquid sample onto the surface of one salt plate.[14][16] If the compound is a low-melting solid, it can be gently warmed to a liquid state before application.

-

Film Formation: Place the second salt plate on top of the first, gently pressing and rotating to spread the liquid into a thin, uniform film between the plates.[16]

-

Spectrum Acquisition: Place the "sandwich" of salt plates into the sample holder in the spectrometer.[15] Acquire the IR spectrum.

-

Cleaning: After analysis, disassemble the plates and clean them immediately with a suitable solvent (like acetone) and a soft tissue.[16] Return the clean, dry plates to a desiccator to protect them from moisture.

-

-

Scientist's Note: Salt plates are typically made of alkali halides and are fragile and water-soluble.[14] Always handle them by the edges, preferably with gloves, and ensure they are not exposed to aqueous solutions or excessive atmospheric moisture.[16] This "neat" or thin-film method is ideal for pure liquids as it avoids any interfering signals from solvents.[16]

References

- 1. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 4-クロロフェネチルアルコール 99% | Sigma-Aldrich [sigmaaldrich.com]

- 3. 3-Chloro-4-fluorophenethyl alcohol | Sigma-Aldrich [sigmaaldrich.com]

- 4. Melting Point Determination of Organic Compounds: Chemistry Guide [vedantu.com]

- 5. 4-氯苯乙醇 99% | Sigma-Aldrich [sigmaaldrich.com]

- 6. acdlabs.com [acdlabs.com]

- 7. documents.thermofisher.com [documents.thermofisher.com]

- 8. homework.study.com [homework.study.com]

- 9. 4-Chlorophenethylalcohol(1875-88-3) 13C NMR spectrum [chemicalbook.com]

- 10. pennwest.edu [pennwest.edu]

- 11. cdn.juniata.edu [cdn.juniata.edu]

- 12. Partition coefficient - Wikipedia [en.wikipedia.org]

- 13. Determining Partition Coefficient (Log P), Distribution Coefficient (Log D) and Ionization Constant (pKa) in Early Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. How Do You Prepare Samples For Ir Spectroscopy? A Step-By-Step Guide For Solids, Liquids, And Gases - Kintek Solution [kindle-tech.com]

- 15. youtube.com [youtube.com]

- 16. orgchemboulder.com [orgchemboulder.com]

An In-Depth Technical Guide to 4-Chloro-3-fluorophenethyl Alcohol (CAS No. 206362-79-0)

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Chloro-3-fluorophenethyl alcohol, with the CAS number 206362-79-0, is a halogenated aromatic alcohol. Its structure, featuring both chlorine and fluorine atoms on the phenyl ring, makes it a compound of significant interest in medicinal chemistry and drug discovery. The strategic placement of these halogens can profoundly influence a molecule's pharmacokinetic and pharmacodynamic properties, including metabolic stability, lipophilicity, and binding affinity to biological targets.[1][2] This guide provides a comprehensive overview of the available technical information for this compound, including its synthesis, properties, and potential applications, with a focus on providing practical insights for laboratory and development settings.

Molecular Structure and Properties

The foundational attributes of this compound are summarized below.

| Property | Value | Source |

| CAS Number | 206362-79-0 | [3] |

| Molecular Formula | C₈H₈ClFO | [4] |

| Molecular Weight | 174.60 g/mol | [3] |

| IUPAC Name | 2-(4-Chloro-3-fluorophenyl)ethanol | [3] |

| SMILES | C1=CC(=C(C=C1CCO)Cl)F | [4] |

| InChI | InChI=1S/C8H8ClFO/c9-7-5-6(3-4-11)1-2-8(7)10/h1-2,5,11H,3-4H2 | [4] |

| Predicted XlogP | 2.2 | [4] |

Synthesis of this compound

Proposed Synthetic Pathway

The most direct and widely utilized method for converting a phenylacetic acid to its corresponding phenethyl alcohol is through reduction of the carboxylic acid functionality.

References

- 1. nbinno.com [nbinno.com]

- 2. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 206362-79-0|2-(4-Chloro-3-fluorophenyl)ethanol|BLD Pharm [bldpharm.com]

- 4. PubChemLite - 3-chloro-4-fluorophenethyl alcohol (C8H8ClFO) [pubchemlite.lcsb.uni.lu]

A Technical Guide to the Structure Elucidation of 4-Chloro-3-fluorophenethyl alcohol

Abstract

The rigorous, unambiguous determination of molecular structure is a cornerstone of chemical research and development, particularly within the pharmaceutical industry where isomeric purity can be the difference between a therapeutic agent and a toxic compound. This guide provides an in-depth, multi-faceted spectroscopic approach to the structure elucidation of 4-Chloro-3-fluorophenethyl alcohol, a halogenated aromatic compound with potential applications as a synthetic building block. By synergistically applying Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and a suite of one- and two-dimensional Nuclear Magnetic Resonance (NMR) techniques, we present a self-validating workflow that confirms the precise substitution pattern and molecular connectivity. This document is intended for researchers, scientists, and drug development professionals who require a field-proven, logic-driven methodology for characterizing complex organic molecules.

Introduction: The Imperative for Isomer-Specific Characterization

This compound (C₈H₈ClFO) belongs to a class of halogenated phenethyl alcohols. Halogen atoms, particularly fluorine, are often incorporated into pharmaceutical candidates to enhance metabolic stability, binding affinity, and lipophilicity.[1] The precursor, 4-Chloro-3-fluorobenzaldehyde, is noted as a versatile building block in the synthesis of various therapeutic agents.[1] Given the existence of multiple positional isomers (e.g., 3-chloro-4-fluorophenethyl alcohol), a definitive and robust analytical strategy is not merely academic but essential for ensuring the efficacy and safety of any subsequent downstream product.

This guide eschews a simple recitation of data, instead focusing on the causality behind the analytical choices. We will demonstrate how data from orthogonal techniques are woven together to build an unassailable structural proof, moving from the elemental formula to functional groups and, finally, to the precise atomic arrangement.

The Elucidation Workflow

The process of structure elucidation follows a logical progression from broad characteristics to fine structural details. Each step provides evidence that is corroborated and refined by the next, ensuring a high degree of confidence in the final assignment.

References

4-Chloro-3-fluorophenethyl alcohol molecular weight

An In-depth Technical Guide to 4-Chloro-3-fluorophenethyl Alcohol: Synthesis, Characterization, and Application in Drug Discovery

Executive Summary

This compound is a halogenated aromatic compound with significant potential as a chemical intermediate and building block in the synthesis of novel pharmaceutical agents and agrochemicals. The strategic placement of both chlorine and fluorine atoms on the phenyl ring allows for the fine-tuning of physicochemical properties such as lipophilicity, metabolic stability, and binding affinity, which are critical parameters in drug design.

This guide serves as a comprehensive technical resource for researchers, medicinal chemists, and process development scientists. It provides a detailed overview of the core physicochemical properties of this compound, outlines plausible synthetic strategies, and details a robust workflow for its analytical characterization. Furthermore, it contextualizes the compound's utility by exploring the established roles of its structural analogs in modern drug discovery and development. While public domain data on this specific isomer (CAS 206362-79-0) is limited, this document synthesizes information from closely related halogenated phenethyl alcohols to provide a validated and logical framework for its practical application.

Physicochemical Properties and Structural Identification

The identity and purity of a starting material are foundational to any successful synthetic campaign. This compound belongs to a class of substituted phenylethanols, and its properties can be understood in the context of its isomers and related analogs.

Core Compound Data

The primary subject of this guide is 2-(4-Chloro-3-fluorophenyl)ethanol. Its fundamental properties, alongside those of key structural analogs, are summarized below for comparative analysis.

| Property | This compound | 3-Chloro-4-fluorophenethyl alcohol | 4-Chlorophenethyl alcohol | 4-Fluorophenethyl alcohol |

| Structure | ||||

| Synonym(s) | 2-(4-Chloro-3-fluorophenyl)ethanol | 2-(3-Chloro-4-fluorophenyl)ethanol | 2-(4-Chlorophenyl)ethanol | 2-(4-Fluorophenyl)ethanol |

| CAS Number | 206362-79-0[1] | MFCD06201121 | 1875-88-3[2] | 7589-27-7 |

| Molecular Formula | C₈H₈ClFO | C₈H₈ClFO | C₈H₉ClO | C₈H₉FO[3] |

| Molecular Weight | 174.60 g/mol | 174.60 g/mol | 156.61 g/mol [2] | 140.15 g/mol |

Synthesis and Manufacturing Insights

The synthesis of halogenated phenethyl alcohols typically involves the reduction of a corresponding substituted phenylacetic acid or a derivative thereof. The choice of starting material and reducing agent is critical and is often dictated by cost, scalability, and functional group tolerance.

Proposed Synthetic Pathway: Reduction of 4-Chloro-3-fluorophenylacetic Acid

A robust and widely applicable method for preparing phenethyl alcohols is the reduction of the corresponding phenylacetic acid. This transformation can be efficiently achieved using powerful reducing agents like sodium borohydride in the presence of a catalyst or co-reagent. A patented process for a related compound, 4-chlorophenethyl alcohol, utilizes sodium borohydride with iodine to reduce 4-chlorophenylacetic acid, which itself is synthesized from 4-chloroacetophenone[4]. This established methodology provides a strong causal basis for a proposed synthesis of this compound.

The rationale for this two-step approach is process efficiency and substrate availability. Substituted acetophenones are common commercial starting materials. Their conversion to the phenylacetic acid, followed by reduction, is a reliable sequence. The reduction of the carboxylic acid is a critical step that requires a potent reducing system, as borohydrides alone are often insufficient. The addition of iodine to sodium borohydride generates diborane in situ, which is highly effective for this type of reduction.

Caption: Proposed two-step synthesis of this compound.

Experimental Protocol: Reduction of Phenylacetic Acid

This protocol is a representative methodology based on established chemical principles for analogous compounds[4]. Researchers must conduct their own risk assessment and optimization.

-

Reaction Setup: To a dry, inert-atmosphere flask (e.g., nitrogen or argon), add 4-Chloro-3-fluorophenylacetic acid (1.0 eq).

-

Solvent Addition: Add anhydrous tetrahydrofuran (THF) to dissolve the starting material completely. Cool the solution to 0°C using an ice bath.

-

Reducing Agent Preparation: In a separate flask, cautiously add sodium borohydride (NaBH₄, 2.0-3.0 eq) to another portion of anhydrous THF.

-

Iodine Addition: To the stirred NaBH₄ suspension at 0°C, slowly add a solution of iodine (I₂, ~1.0-1.5 eq) in THF. The addition is exothermic and results in the evolution of hydrogen gas; ensure adequate ventilation and slow addition. Stir until the brown color of the iodine disappears.

-

Reduction: Slowly add the solution of the phenylacetic acid from step 2 to the reducing agent mixture from step 4, maintaining the temperature at 0-5°C.

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

-

Quenching: Carefully quench the reaction by slowly adding methanol, followed by an aqueous solution of sodium thiosulfate to neutralize any remaining iodine.

-

Workup and Extraction: Adjust the pH to acidic (~pH 2-3) with dilute HCl. Extract the product into an organic solvent such as ethyl acetate (3x).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo. The crude product can be purified by silica gel column chromatography to yield the final this compound.

This self-validating protocol includes a clear endpoint (consumption of starting material) and a standard purification method, ensuring the isolation of a well-characterized product.

Analytical Characterization Workflow

Confirming the identity, structure, and purity of the synthesized compound is a non-negotiable step in drug development. A multi-technique approach is required for unambiguous characterization.

Caption: Standard analytical workflow for compound characterization.

-

Mass Spectrometry (MS): This is the first line of analysis to confirm the molecular mass of the target compound. For this compound (C₈H₈ClFO), the expected monoisotopic mass is approximately 174.02 g/mol [5]. The presence of a chlorine atom will result in a characteristic M+2 isotopic pattern with a ratio of roughly 3:1, providing strong evidence for its incorporation.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is the most powerful tool for unambiguous structure elucidation.

-

¹H NMR: Will confirm the presence of the ethyl chain (-CH₂CH₂OH) and the substitution pattern on the aromatic ring. The protons on the phenyl ring will exhibit complex splitting patterns due to ³J (H-H) and ⁴J (H-F) coupling.

-

¹³C NMR: Will show the correct number of carbon signals (8 expected) and their chemical environments.

-

¹⁹F NMR: Will show a singlet for the single fluorine atom, confirming its presence.

-

-

Infrared (IR) Spectroscopy: This technique is used to verify the presence of key functional groups. A broad absorption band in the region of 3200-3600 cm⁻¹ is a definitive indicator of the alcohol's O-H stretching vibration[6].

-

Chromatographic Purity (HPLC/GC): High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) is used to determine the purity of the final compound. For use in drug discovery, a purity level of >95% is typically required.

Role and Application in Drug Discovery

Halogenated organic molecules are of paramount importance in modern pharmaceuticals. The inclusion of chlorine and fluorine atoms into a drug candidate can profoundly influence its biological and physical properties.

The Strategic Value of Halogenation

-

Metabolic Stability: Fluorine, in particular, is often introduced to block sites of metabolic oxidation, thereby increasing the half-life of a drug in the body.

-

Lipophilicity and Permeability: Both chlorine and fluorine are lipophilic, which can enhance a molecule's ability to cross cellular membranes. The specific substitution pattern allows for precise control over the overall LogP value.

-

Binding Affinity: Halogen atoms can participate in halogen bonding, a non-covalent interaction with protein targets that can significantly increase binding affinity and selectivity. Over 88% of pharmaceuticals in the United States rely on chlorine chemistry in their synthesis[7].

Established Applications of Structural Analogs

While specific applications for this compound are not yet widely published, its structural congeners are well-established intermediates. For example, 4-chlorophenethyl alcohol is a key intermediate in the synthesis of Fenbuconazole, a potent triazole fungicide[4]. Similarly, 4-fluorophenethyl alcohol has been used as a precursor in the synthesis of other functionalized molecules for research applications. These examples authoritatively ground the utility of the phenethyl alcohol scaffold as a validated starting point for accessing more complex, biologically active molecules.

Safety, Handling, and Storage

Proper handling of any chemical reagent is essential for laboratory safety. While a full GHS classification for this compound is not available, data from close analogs provides a reliable basis for a cautious approach[1].

| Hazard Category | Information | Source Analog |

| Acute Toxicity | Danger: Toxic if swallowed (H301). | 3-Chloro-4-fluorophenethyl alcohol |

| Skin Irritation | Warning: Causes skin irritation (H315). | 4-Fluorophenethyl Alcohol (GHS Classification) |

| Eye Irritation | Warning: Causes serious eye irritation (H319). | 4-Fluorophenethyl Alcohol (GHS Classification) |

| Combustibility | Combustible liquid. | 4-Fluorophenethyl alcohol |

Recommended Handling Procedures:

-

Personal Protective Equipment (PPE): Wear chemical-resistant gloves (e.g., nitrile), safety glasses with side shields or goggles, and a lab coat.

-

Ventilation: Handle in a well-ventilated area or a chemical fume hood, especially when heating or concentrating solutions.

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from oxidizing agents. The storage class is typically for combustible liquids[2].

Conclusion

This compound represents a promising, albeit underexplored, building block for the fields of pharmaceutical and agrochemical research. Its dual halogenation offers a strategic advantage for modulating molecular properties critical for biological activity. Based on established chemical precedent, its synthesis is readily achievable through the reduction of the corresponding phenylacetic acid. The analytical workflows detailed herein provide a robust framework for its characterization and quality control. By leveraging the insights gained from its structural analogs, researchers can confidently integrate this compound into discovery programs to explore new chemical space and develop next-generation therapeutic agents.

References

- 1. echemi.com [echemi.com]

- 2. 4-Chlorophenethyl alcohol 99 1875-88-3 [sigmaaldrich.com]

- 3. pschemicals.com [pschemicals.com]

- 4. CN102816051A - Process for synthesizing 4-chlorophenyl ethanol - Google Patents [patents.google.com]

- 5. PubChemLite - 3-chloro-4-fluorophenethyl alcohol (C8H8ClFO) [pubchemlite.lcsb.uni.lu]

- 6. 4-Fluorophenethyl Alcohol | C8H9FO | CID 82068 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]

A Comprehensive Technical Guide to Substituted Phenethyl Alcohols: Synthesis, Pharmacology, and Analysis

For Researchers, Scientists, and Drug Development Professionals

Part 1: Introduction to Substituted Phenethyl Alcohols

Core Scaffold and Significance

Substituted phenethyl alcohols are a broad and versatile class of organic compounds built upon the 2-phenylethanol scaffold. This structure, consisting of a phenyl group attached to an ethanol backbone, serves as a foundational template for a vast array of biologically active molecules. By modifying the phenyl ring with various substituents, altering the ethyl chain, or functionalizing the hydroxyl group, a diverse chemical space can be explored, leading to compounds with a wide spectrum of pharmacological and other useful properties.

The significance of substituted phenethyl alcohols in medicinal chemistry and pharmacology is profound. They are integral to the structure of many endogenous neurotransmitters, such as dopamine and norepinephrine, and are the basis for numerous pharmaceuticals, research chemicals, and natural products. Their ability to interact with a range of biological targets, including G-protein coupled receptors (GPCRs) and monoamine transporters, makes them a rich area of investigation for the development of new therapeutics.

Scope of the Guide

This technical guide provides an in-depth review of substituted phenethyl alcohols, intended for researchers, scientists, and professionals in drug development. It offers a comprehensive overview of their synthesis, from classical methods to modern catalytic approaches. The guide delves into the pharmacology and mechanisms of action of these compounds, with a particular focus on their interactions with adrenergic and serotonin receptors. Furthermore, it explores the critical structure-activity relationships (SAR) that govern their biological effects and provides an overview of the analytical techniques essential for their characterization. Detailed experimental protocols and visual diagrams are included to provide practical, actionable insights for laboratory work.

Part 2: Synthesis of Substituted Phenethyl Alcohols

The synthesis of substituted phenethyl alcohols can be achieved through a variety of methods, each with its own advantages and limitations. The choice of synthetic route often depends on the desired substitution pattern and the availability of starting materials.

Classical Synthetic Routes

A common industrial method for the preparation of 2-phenylethanol involves the Friedel-Crafts reaction between benzene and ethylene oxide, using a Lewis acid catalyst such as aluminum trichloride.[1] This reaction proceeds through the formation of an aluminum alkoxide, which is subsequently hydrolyzed to yield the final product.[2] A key challenge with this method is the potential for the formation of diphenylethane as a side product, which can be minimized by using an excess of benzene.[1]

The Grignard reaction provides a versatile route to phenethyl alcohols. It involves the reaction of a phenylmagnesium halide (a Grignard reagent) with ethylene oxide.[1][2] The Grignard reagent is typically prepared from the corresponding halobenzene. This method is particularly useful for laboratory-scale syntheses and for introducing substituents on the phenyl ring by starting with a substituted halobenzene.

Substituted phenethyl alcohols can also be synthesized by the reduction of corresponding phenylacetic acid derivatives. For instance, phenylacetic acid can be reduced to 2-phenylethanol using reagents like sodium borohydride and iodine in tetrahydrofuran (THF).[2] Esters of phenylacetic acid, such as ethyl phenylacetate, can be reduced using methods like the Bouveault-Blanc reduction, which employs sodium and absolute alcohol.[3]

Modern Synthetic Methodologies

The catalytic hydrogenation of styrene oxide is another effective method for producing phenethyl alcohol. This process avoids the use of hazardous reagents like diethyl ether and ethylene oxide that are common in Grignard and Friedel-Crafts syntheses.[3]

A more recent and "green" approach involves the transition-metal-free radical coupling of aromatic alcohols. For example, 1,3-diphenylpropan-1-ols can be synthesized via the β-alkylation of 1-phenylethanol with benzyl alcohols, mediated by t-BuONa, which acts as both a base and a radical initiator.[4]

Synthesis of Specifically Substituted Phenethyl Alcohols

The synthesis of hydroxy-substituted phenethyl alcohols often requires protective group strategies to prevent unwanted side reactions with the hydroxyl groups. A multi-step synthesis for 3,4-dihydroxy phenethyl alcohol has been described, which involves the synthesis of 3,4-dibenzyloxy benzaldehyde, followed by conversion to 3,4-dibenzyloxy phenylacetaldehyde and subsequent reduction to 3,4-dibenzyloxy phenethyl alcohol, and finally deprotection to yield the desired product.[5]

Methoxy-substituted phenethyl alcohols can be prepared using various methods. For example, (R)-1-(4-methoxyphenyl)ethanol can be formed via the biocatalytic reduction of 4-methoxyacetophenone. The synthesis of other methoxy-substituted analogs can be achieved through Wittig cyclization reactions of appropriate precursors.[6]

The introduction of halogen substituents onto the phenyl ring can be accomplished through electrophilic aromatic substitution reactions. For instance, bromination of substituted thiophenes, which are structurally related to the phenyl group, can be achieved with N-bromosuccinimide (NBS).[7] Similar strategies can be applied to benzene derivatives to produce halo-substituted phenethyl alcohols.

Experimental Protocol: A Representative Synthesis of α-phenethyl alcohol

The following protocol describes the synthesis of α-phenethyl alcohol from acetophenone.[8]

Materials:

-

Acetophenone

-

B-chlorodiiso-2-ethylapopinocampheylborane

-

Ethyl ether (EE)

-

Nitrogen gas

Procedure:

-

Set up the reaction apparatus under a nitrogen atmosphere.

-

To a solution of B-chlorodiiso-2-ethylapopinocampheylborane (9.6 g, 27.5 mmol) in ethyl ether (20 mL) at -25°C, add acetophenone (2.9 g, 3.0 mL, 25 mmol).

-

Monitor the reaction for completion over 48 hours using ¹¹B NMR after methanolysis of an aliquot.

-

Upon completion, work up the reaction to obtain α-phenethyl alcohol.

-

The expected yield is approximately 2.2 g (72%).

-

The enantiomeric excess can be determined by capillary GC analysis of its MTPA ester.

Part 3: Pharmacology and Mechanism of Action

Substituted phenethyl alcohols exert their biological effects by interacting with a variety of molecular targets. Their structural similarity to endogenous monoamine neurotransmitters allows them to modulate the activity of several key receptor systems in the central and peripheral nervous systems.

Interaction with Adrenergic Receptors

Many substituted phenethylamines act as agonists at various adrenergic receptor subtypes, including α1A, α1B, α1D, α2A, α2B, β1, and β2.[[“]][10] The potency and efficacy of these compounds can vary significantly depending on their specific substitution patterns, with some matching the effects of endogenous ligands like adrenaline.[[“]] This interaction with adrenergic receptors underlies their ability to stimulate the sympathetic nervous system, leading to effects such as increased heart rate and blood pressure.[10]

Upon activation by a phenethylamine agonist, adrenergic receptors, which are G-protein coupled receptors, initiate intracellular signaling cascades. The specific pathway activated depends on the receptor subtype. For example, α1-adrenergic receptors typically couple to Gq proteins, leading to the activation of phospholipase C (PLC) and subsequent increases in intracellular inositol trisphosphate (IP3) and diacylglycerol (DAG). β-adrenergic receptors, on the other hand, couple to Gs proteins, activating adenylyl cyclase and increasing cyclic AMP (cAMP) levels.

Interaction with Serotonin Receptors

A significant number of substituted phenethylamines exhibit high affinity for serotonin receptors, particularly the 5-HT2A subtype.[11] This interaction is responsible for the psychedelic and hallucinogenic effects of compounds like mescaline and the 2C series of drugs.[11] Agonism at the 5-HT2A receptor is a key area of research for understanding consciousness and for the development of novel treatments for psychiatric disorders.

The 5-HT2A receptor is a GPCR that primarily couples to the Gq/11 protein, leading to the activation of the phospholipase C (PLC) pathway, which results in the production of inositol phosphates and diacylglycerol, and a subsequent increase in intracellular calcium.[11][12] However, it is now understood that 5-HT2A receptor signaling is more complex, with evidence for the involvement of other pathways, such as the phospholipase A2 (PLA2) and phospholipase D (PLD) pathways.[11]

Furthermore, recent research has highlighted the importance of "functional selectivity" or "biased agonism," where different ligands can stabilize different conformations of the receptor, leading to the preferential activation of distinct downstream signaling pathways. For the 5-HT2A receptor, two major pathways are the Gq-mediated pathway and the β-arrestin-mediated pathway. It has been shown that the psychedelic potential of 5-HT2A agonists is correlated with their efficacy in activating the Gq pathway, while β-arrestin-biased agonists may have antipsychotic-like effects.[13][14]

Other Pharmacological Targets

In addition to adrenergic and serotonin receptors, substituted phenethylamines can interact with other targets, including:

-

Dopamine Transporter (DAT): Some phenethylamines can reverse the function of the dopamine transporter, leading to an increase in extracellular dopamine levels.[[“]]

-

Trace Amine-Associated Receptor 1 (TAAR1): Phenethylamine is a potent agonist of TAAR1, which is involved in regulating monoamine neurotransmission.[16]

-

Monoamine Oxidase (MAO): Phenethylamine is a substrate for MAO-B, which rapidly metabolizes it.[[“]]

Antimicrobial Properties

Phenethyl alcohol and some of its derivatives possess antimicrobial and disinfectant properties.[2] Their mechanism of action is thought to involve the disruption of the cellular permeability barrier of microorganisms.[17]

Part 4: Structure-Activity Relationships (SAR) and Quantitative Structure-Activity Relationships (QSAR)

Principles of SAR and QSAR in Drug Design

Structure-Activity Relationship (SAR) studies aim to identify the key structural features of a molecule that are responsible for its biological activity.[18] By systematically modifying the structure and observing the effects on activity, researchers can develop a qualitative understanding of how the molecule interacts with its target.

Quantitative Structure-Activity Relationship (QSAR) takes this a step further by developing mathematical models that correlate the chemical structure of a molecule with its biological activity in a quantitative manner.[18][19] These models use molecular descriptors (physicochemical properties, electronic properties, etc.) to predict the activity of new, untested compounds, thereby accelerating the drug discovery process.[19]

SAR of Substituted Phenethyl Alcohols at Adrenergic Receptors

The interaction of substituted phenethylamines with adrenergic receptors is highly dependent on their chemical structure.[20]

-

Substitution on the Phenyl Ring: The presence of a catechol moiety (3,4-dihydroxy groups) on the phenyl ring is crucial for maximal activity at adrenergic receptors.[[“]][20]

-

Substitution on the Ethyl Side Chain: A hydroxyl group at the β-position of the ethylamine side chain, particularly in the (R)-configuration, enhances agonist activity.[20]

-

Substitution on the Amino Group: The size of the substituent on the amino nitrogen influences receptor selectivity. As the size of the N-substituent increases, α-adrenergic activity generally decreases, while β-adrenergic activity increases.[20] For example, norepinephrine (primary amine) has more α-activity, while isoproterenol (isopropyl-substituted amine) is a potent β-agonist with little α-activity.[20]

SAR of Substituted Phenethyl Alcohols at Serotonin Receptors

For 5-HT2A receptor agonists, the substitution pattern on the phenyl ring is a key determinant of activity.

-

Methoxy and Halogen Substituents: The presence of methoxy groups, particularly at the 2- and 5-positions of the phenyl ring, is a common feature of many potent 5-HT2A agonists (e.g., the 2C series). Halogen substitution at the 4-position can also significantly enhance potency.

-

N-Substitution: While N-alkylation often reduces 5-HT2A activity, N-benzyl substitution has been found to be an exception, leading to increased affinity and potency.

Tabulated SAR Data

| Substitution | Position | Effect on Adrenergic Activity | Effect on 5-HT2A Activity |

| Hydroxyl | 3, 4 (Catechol) | Greatly increases activity | Generally decreases activity |

| Hydroxyl | β-position | Enhances activity | Variable |

| Methoxy | 2, 5 | Variable | Potent agonist activity |

| Halogen | 4 | Variable | Enhances potency |

| Alkyl | α-position | Can increase duration of action | Variable |

| Alkyl | N-position | Small alkyl groups maintain α/β activity; larger groups increase β-selectivity | Generally decreases activity (except N-benzyl) |

Part 5: Analytical Techniques for Characterization

The accurate identification and quantification of substituted phenethyl alcohols are crucial in various fields, including pharmaceutical analysis, forensic toxicology, and clinical chemistry. A combination of chromatographic and spectroscopic techniques is typically employed.

Chromatographic Methods

GC-MS is a powerful technique for the analysis of volatile and thermally stable compounds like phenethylamines.[21] However, the primary and secondary amine groups in many of these compounds can lead to poor peak shape and adsorption on the GC column.[21] To overcome this, derivatization is often employed. Common derivatizing agents include trifluoroacetic anhydride (TFAA), pentafluoropropionic anhydride (PFPA), and heptafluorobutyric anhydride (HFBA).[22][23] Derivatization improves volatility, thermal stability, and chromatographic performance, and can also yield more informative mass spectra.[21]

HPLC is another widely used technique for the analysis of substituted phenethyl alcohols. It is particularly useful for compounds that are not amenable to GC analysis due to low volatility or thermal instability. Reversed-phase HPLC with UV detection is a common setup.

Spectroscopic Methods

NMR spectroscopy is an indispensable tool for the structural elucidation of organic molecules. ¹H NMR and ¹³C NMR spectra provide detailed information about the carbon-hydrogen framework of substituted phenethyl alcohols.[24][25][26] In ¹H NMR, the protons on the carbon bearing the hydroxyl group typically appear in the 3.4-4.5 ppm range.[27]

IR spectroscopy is used to identify the functional groups present in a molecule. Alcohols exhibit a characteristic broad O-H stretching absorption in the range of 3300-3600 cm⁻¹ and a C-O stretching absorption around 1050 cm⁻¹.[27]

Detailed Experimental Protocols for Analysis

This protocol is adapted for the analysis of phenethylamine derivatives in a biological matrix.[22][28]

Sample Preparation (Liquid-Liquid Extraction):

-

To 2 mL of urine sample, adjust the pH to approximately 10 using a 5% aqueous sodium carbonate solution.

-

Add 1 mL of ethyl acetate, vortex-mix, and centrifuge to separate the layers.

-

Collect the organic (ethyl acetate) layer.

-

Repeat the extraction with another 1 mL of ethyl acetate.

-

Combine the organic phases and add an appropriate amount of anhydrous sodium sulfate for dehydration.

Derivatization (with PFPA):

-

Evaporate the dried ethyl acetate extract to dryness under a stream of nitrogen.

-

Add 50 µL of ethyl acetate and 50 µL of pentafluoropropionic anhydride (PFPA).

-

Cap the vial and heat at 70°C for 20 minutes.

-

Cool to room temperature and evaporate the excess reagent under a stream of nitrogen.

-

Reconstitute the residue in a suitable solvent (e.g., ethyl acetate) for GC-MS analysis.

GC-MS Parameters (Example):

-

Column: 30 m x 0.25 mm ID, 0.25 µm film thickness capillary column (e.g., DB-5ms)

-

Carrier Gas: Helium

-

Injector Temperature: 250°C

-

Oven Temperature Program: Start at 80°C, hold for 1 min, ramp to 280°C at 10°C/min, hold for 5 min.

-

MS Ionization: Electron Impact (EI) at 70 eV

Part 6: Conclusion and Future Perspectives

Substituted phenethyl alcohols represent a cornerstone of medicinal chemistry and pharmacology. Their rich and diverse biological activities, stemming from their interactions with key neurotransmitter systems, continue to make them a fertile ground for drug discovery and neuroscience research. The synthetic methodologies for accessing these compounds are well-established and continue to evolve with the advent of greener and more efficient chemical transformations.

Future research in this area will likely focus on several key aspects. The exploration of biased agonism at GPCRs, particularly the 5-HT2A receptor, holds immense promise for the development of novel therapeutics with improved efficacy and reduced side effects. The application of advanced QSAR and computational modeling techniques will further refine our ability to design ligands with specific pharmacological profiles. As our understanding of the complex signaling networks in the brain deepens, so too will our ability to rationally design substituted phenethyl alcohols to modulate these pathways for therapeutic benefit. The continued development of sensitive and robust analytical methods will also be crucial for both preclinical research and clinical applications.

Part 7: References

-

Consensus. (n.d.). Pharmacological interactions of phenethylamine with adrenergic receptors. Retrieved from --INVALID-LINK--

-

Consensus. (n.d.). What is Phenethylamine (PEA) mechanism of action?. Retrieved from --INVALID-LINK--

-

National Center for Biotechnology Information. (n.d.). Serotonin 2A (5-HT2A) Receptor Function: Ligand-Dependent Mechanisms and Pathways. Retrieved from --INVALID-LINK--

-

National Center for Biotechnology Information. (n.d.). Hallucinogens and Serotonin 5-HT2A Receptor-Mediated Signaling Pathways. Retrieved from --INVALID-LINK--

-

National Center for Biotechnology Information. (2023). Identification of 5-HT2A receptor signaling pathways associated with psychedelic potential. Retrieved from --INVALID-LINK--

-

Blossom Analysis. (n.d.). Identification of 5-HT 2A Receptor Signaling Pathways Responsible for Psychedelic Potential. Retrieved from --INVALID-LINK--

-

ResearchGate. (n.d.). Detailed signal transduction pathways of serotonin-2A receptors. Retrieved from --INVALID-LINK--

-

SciSpace. (n.d.). Gas Chromatography Mass Spectrometry (GC-MS) for Identification of Designer Stimulants Including 2C Amines, NBOMe Compounds, and Cathinones in Urine. Retrieved from --INVALID-LINK--

-

Shimadzu. (n.d.). Analysis of Phenethylamines Using On-Column TFA Derivatization. Retrieved from --INVALID-LINK--

-

BenchChem. (n.d.). Application Note: GC-MS Analysis of N-(2-methoxy)benzyl Phenethylamine Derivatives. Retrieved from --INVALID-LINK--

-

MDPI. (2024). In Vitro Activation of Human Adrenergic Receptors and Trace Amine-Associated Receptor 1 by Phenethylamine Analogues Present in Food Supplements. Retrieved from --INVALID-LINK--

-

Wikipedia. (n.d.). Phenethylamine. Retrieved from --INVALID-LINK--

-

ChemicalBook. (n.d.). Phenethyl alcohol(60-12-8) 1H NMR spectrum. Retrieved from --INVALID-LINK--

-

PrepChem.com. (n.d.). Synthesis of α-phenethyl alcohol. Retrieved from --INVALID-LINK--

-

LibreTexts Chemistry. (n.d.). 17.11 Spectroscopy of Alcohols and Phenols. Retrieved from --INVALID-LINK--

-

StuDocu. (n.d.). Org. pharmaceutical chemistry 4 stage 1 sem Lec. 3 Adrenergic Agents 2023-2024 1 Sympathomimetic agents Sympathomim. Retrieved from --INVALID-LINK--

-

Journal of Analytical Toxicology. (n.d.). GC–MS Analysis of Ring and Side Chain Regioisomers of Ethoxyphenethylamines. Retrieved from --INVALID-LINK--

-

PrepChem.com. (n.d.). Synthesis of 2-phenylethyl alcohol. Retrieved from --INVALID-LINK--

-

The Hive. (2004). Synthesis Of Phenylethyl Alcohol. Retrieved from --INVALID-LINK--

-

PubMed. (1999). Quantitative structure-activity relationship analysis of phenolic antioxidants. Retrieved from --INVALID-LINK--

-

KoreaScience. (n.d.). Establishment and Evaluation of GC/MS Methods for Urinalysis of Multiple Phenethylamines. Retrieved from --INVALID-LINK--

-

Sciencemadness Wiki. (n.d.). Phenethyl alcohol. Retrieved from --INVALID-LINK--

-

National Center for Biotechnology Information. (n.d.). Green Synthesis of Diphenyl‐Substituted Alcohols Via Radical Coupling of Aromatic Alcohols Under Transition‐Metal‐Free Conditions. Retrieved from --INVALID-LINK--

-

PubMed. (n.d.). Mechanism of action of phenethyl alcohol: breakdown of the cellular permeability barrier. Retrieved from --INVALID-LINK--

-

SpectraBase. (n.d.). Phenethyl alcohol, .alpha.,.alpha.-dimethyl- - Optional[1H NMR]. Retrieved from --INVALID-LINK--

-

ChemicalBook. (n.d.). 2-(trifluoromethyl)phenethyl alcohol(94022-96-5) 1 h nmr. Retrieved from --INVALID-LINK--

-

Wikipedia. (n.d.). Phenethyl alcohol. Retrieved from --INVALID-LINK--

-

Sigma-Aldrich. (n.d.). 4-Methoxyphenethyl alcohol 99 702-23-8. Retrieved from --INVALID-LINK--

-

Medicinal Chemistry Class Notes. (n.d.). Quantitative structure-activity relationships (QSAR). Retrieved from --INVALID-LINK--

-

International Journal of Pharmaceutical Sciences and Research. (2023). QUANTITATIVE STRUCTURE-ACTIVITY RELATIONSHIP AND GROUP-BASED QUANTITATIVE STRUCTURE-ACTIVITY RELATIONSHIP: A REVIEW. Retrieved from --INVALID-LINK--

-

Google Patents. (n.d.). CN101580460B - Synthetic method of 3, 4-dihydroxy phenethyl alcohol. Retrieved from --INVALID-LINK--

-

ResearchGate. (n.d.). Quantitative structure-activity relationship methods: Perspectives on drug discovery and toxicology. Retrieved from --INVALID-LINK--

-

ResearchGate. (n.d.). Synthesis of methoxy-and methylthio-substituted.... Retrieved from --INVALID-LINK--

-

MDPI. (n.d.). Validation of Quantitative Structure-Activity Relationship (QSAR) Model for Photosensitizer Activity Prediction. Retrieved from --INVALID-LINK--

-

Google Patents. (n.d.). CN100432035C - Technical method for synthesizing beta p-hydroxy phenethyl alcohol. Retrieved from --INVALID-LINK--

-

Sciencemadness.org. (2019). Pathways to phenethyl alcohol. Retrieved from --INVALID-LINK--

-

ResearchGate. (n.d.). Synthesis and Reactions of Halo-Substituted Alkylthiophenes. A Review. Retrieved from --INVALID-LINK--

References

- 1. Phenethyl alcohol - Wikipedia [en.wikipedia.org]

- 2. Phenethyl alcohol - Sciencemadness Wiki [sciencemadness.org]

- 3. Synthesis Of Phenylethyl Alcohol , Hive Methods Discourse [chemistry.mdma.ch]

- 4. Green Synthesis of Diphenyl‐Substituted Alcohols Via Radical Coupling of Aromatic Alcohols Under Transition‐Metal‐Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 5. CN101580460B - Synthetic method of 3, 4-dihydroxy phenethyl alcohol - Google Patents [patents.google.com]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. prepchem.com [prepchem.com]

- 9. consensus.app [consensus.app]

- 10. mdpi.com [mdpi.com]

- 11. Hallucinogens and Serotonin 5-HT2A Receptor-Mediated Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Serotonin 2A (5-HT2A) Receptor Function: Ligand-Dependent Mechanisms and Pathways - Serotonin Receptors in Neurobiology - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 13. Identification of 5-HT2A receptor signaling pathways associated with psychedelic potential - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. blossomanalysis.com [blossomanalysis.com]

- 15. consensus.app [consensus.app]

- 16. Phenethylamine - Wikipedia [en.wikipedia.org]

- 17. 1-Phenylethanol, (R)- | C8H10O | CID 637516 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 18. ijpsr.com [ijpsr.com]

- 19. fiveable.me [fiveable.me]

- 20. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]

- 21. benchchem.com [benchchem.com]

- 22. scispace.com [scispace.com]